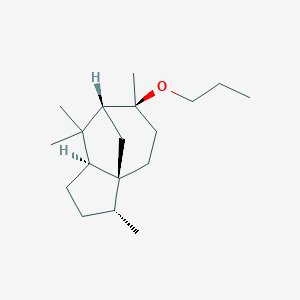

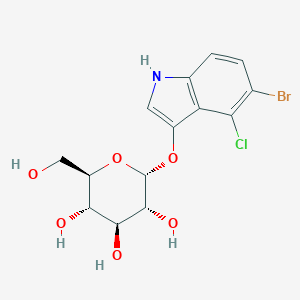

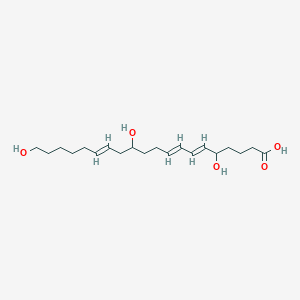

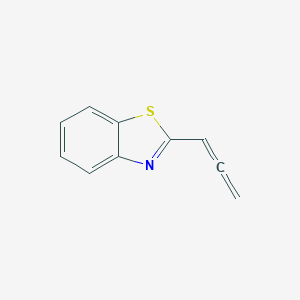

5-bromo-4-chloro-1H-indol-3-yl alpha-D-glucopyranoside

Vue d'ensemble

Description

The compound belongs to a class of chemicals that combine indole structures with sugar moieties, often explored for their diverse biological activities and synthetic challenges. Indoles are a crucial scaffold in medicinal chemistry, and their conjugation with sugars can modulate their properties and interactions with biological targets.

Synthesis Analysis

The synthesis of indole glycosides, similar to "5-bromo-4-chloro-1H-indol-3-yl alpha-D-glucopyranoside", typically involves glycosylation reactions where the indole moiety is linked to a sugar unit. Techniques such as the Koenigs-Knorr condensation are commonly employed for the glycosidic bond formation. For instance, the synthesis and conformational analysis of 2-(indol-3-yl)ethyl α-L-arabinopyranoside involved a Koenigs-Knorr condensation followed by O-deacetylation, highlighting the complexity and precision required in synthesizing indole glycosides (Tomić et al., 1994).

Molecular Structure Analysis

The molecular structure of indole glycosides is determined using techniques such as X-ray crystallography and NMR spectroscopy. These methods provide insights into the conformations and spatial arrangements of atoms within the molecules. The study by Tomić et al. (1994) utilized X-ray structure analysis and 1H{1H}NOE measurements, alongside computational methods, to analyze the conformation of 2-(indol-3-yl)ethyl α-L-arabinopyranoside.

Chemical Reactions and Properties

Indole glycosides undergo various chemical reactions, including hydrolysis, halogenation, and conjugation reactions. For example, the photo-bromination of carbohydrate derivatives has been explored as a route to brominate sugars, which could be a step in synthesizing brominated indole glycosides (Ferrier & Tyler, 1980).

Applications De Recherche Scientifique

1. Noninvasive Monitoring of Gene Expression and Plant Transformation

- Application Summary: This compound is used as a substrate for the β-glucuronidase (GUS) reporter, which is widely used in plants for monitoring gene expression patterns and hormonal signaling .

- Methods of Application: The GUS reporter system requires the addition of the substrate “5-bromo-4-chloro-1H-indol-3-yl alpha-D-glucopyranoside” to visualize gene expression .

- Results or Outcomes: The use of this reporter system allows for the noninvasive monitoring of gene expression in plants, and it has been shown to be an effective selection marker for transformation events in both rice and Arabidopsis .

2. Synthesis of Indole Derivatives

- Application Summary: Indoles are a significant type of heterocycle found in proteins in the form of amino acids, such as tryptophan. They are also present in several drugs and plants .

- Methods of Application: The synthesis of indole derivatives involves the incorporation of an indole core, a biologically known pharmacophore in medicinal molecules .

- Results or Outcomes: The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

3. Synthesis of Selected Alkaloids

- Application Summary: Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

- Methods of Application: The synthesis of indole derivatives involves the incorporation of an indole core, a biologically known pharmacophore in medicinal molecules .

- Results or Outcomes: The investigation of novel methods of synthesis have attracted the attention of the chemical community .

4. Biological Potential of Indole Derivatives

- Application Summary: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .

- Methods of Application: The synthesis of various scaffolds of indole for screening different pharmacological activities .

- Results or Outcomes: From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

5. Noninvasive Monitoring of Cellular Activities

- Application Summary: This compound is used as a substrate for the β-glucuronidase (GUS) reporter, which is widely used in plants for monitoring gene expression patterns and hormonal signaling .

- Methods of Application: The GUS reporter system requires the addition of the substrate “5-bromo-4-chloro-1H-indol-3-yl alpha-D-glucopyranoside” to visualize gene expression .

- Results or Outcomes: The use of this reporter system allows for the noninvasive monitoring of cellular activities in large crop plants such as a fruit tree under field conditions and for observing transformation and gene expression in tissue culture under sterile conditions .

6. Inhibition of COX-1 and COX-2

- Application Summary: Indole-based chalcone derivatives have been reported as COX-1 and COX-2 inhibitors .

- Methods of Application: The synthesis of various scaffolds of indole for screening different pharmacological activities .

- Results or Outcomes: Compound 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one and compound 3-(5-methoxy-1H-indol-3-yl)-1-(4-(methylsulfonyl)phenyl)prop-2-en-1-one were found to demonstrate a significant activity .

Propriétés

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrClNO6/c15-5-1-2-6-9(10(5)16)7(3-17-6)22-14-13(21)12(20)11(19)8(4-18)23-14/h1-3,8,11-14,17-21H,4H2/t8-,11-,12+,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPIFSICVWOWJMJ-HRNXZZBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)O)O)O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C2=C1NC=C2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370036 | |

| Record name | 5-Bromo-4-chloro-1H-indol-3-yl alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-4-chloro-1H-indol-3-yl alpha-D-glucopyranoside | |

CAS RN |

108789-36-2 | |

| Record name | 5-Bromo-4-chloro-1H-indol-3-yl alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pentanol-N, [1-14C]](/img/structure/B9599.png)